1,2-Dihydrophthalazine
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Overview
Description
1,2-Dihydrophthalazine, specifically 2,3-dihydrophthalazine-1,4-dione, is a heterocyclic compound with significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dihydrophthalazine can be synthesized through various methods. One common approach involves the reaction of phenyl hydrazine with phthalic anhydride or phthalic acid. This reaction typically requires acid or base catalysts under reflux conditions, with reaction times ranging from hours to days . Another method involves the use of microdroplets containing a mixture of phenyl hydrazine and phthalic anhydride or phthalic acid, which accelerates the reaction and yields high purity products without the need for external catalysts .
Industrial Production Methods: Industrial production of dihydrophthalazine often involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dihydrophthalazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of hydrazine derivatives under controlled conditions.
Substitution: Substitution reactions can occur with various electrophiles, leading to the formation of substituted dihydrophthalazine derivatives.
Major Products: The major products formed from these reactions include phthalic acid, substituted dihydrophthalazine derivatives, and other heterocyclic compounds .
Scientific Research Applications
1,2-Dihydrophthalazine has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: this compound derivatives have shown potential as anticonvulsant agents, antimicrobial agents, and inhibitors of amyloid beta peptide aggregation
Medicine: Its derivatives are being explored for their potential in treating epilepsy, Alzheimer’s disease, and bacterial infections
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dihydrophthalazine and its derivatives varies depending on their specific application. For instance, as an anticonvulsant, dihydrophthalazine derivatives are believed to modulate neurotransmitter activity by inhibiting excitatory neurotransmission . In the context of Alzheimer’s disease, certain derivatives accelerate the aggregation of amyloid beta peptides into non-toxic species, thereby reducing neuronal damage .
Comparison with Similar Compounds
Phthalazine: Similar in structure but lacks the hydrogenation at the 2,3-positions.
Pyridazine: Contains a six-membered ring with two adjacent nitrogen atoms but differs in its chemical properties and applications.
Pyrazole: A five-membered ring with two adjacent nitrogen atoms, used in different medicinal and industrial applications
Uniqueness: 1,2-Dihydrophthalazine’s unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
29360-77-8 |
---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
1,2-dihydrophthalazine |
InChI |
InChI=1S/C8H8N2/c1-2-4-8-6-10-9-5-7(8)3-1/h1-5,10H,6H2 |
InChI Key |
PWWYQZOIPIJRJV-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C=NN1 |
Canonical SMILES |
C1C2=CC=CC=C2C=NN1 |
Synonyms |
1,2-dihydrophthalazine |
Origin of Product |
United States |
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